3-Pyrrolidinecarboxylic acid, 1-[2-(dimethylamino)ethyl]-5-oxo-, monohydrochloride
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Overview
Description
3-Pyrrolidinecarboxylic acid, 1-[2-(dimethylamino)ethyl]-5-oxo-, monohydrochloride is a synthetic organic compound with a complex structure It is characterized by a pyrrolidine ring, a carboxylic acid group, and a dimethylaminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinecarboxylic acid, 1-[2-(dimethylamino)ethyl]-5-oxo-, monohydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Introduction of the Carboxylic Acid Group: This can be achieved through carboxylation reactions, often using reagents like carbon dioxide or carboxylic acid derivatives.
Attachment of the Dimethylaminoethyl Group: This step involves nucleophilic substitution reactions where a dimethylaminoethyl group is introduced, typically using reagents like dimethylamine and ethyl halides.
Oxidation to Form the Ketone:
Formation of the Monohydrochloride Salt: The final step involves the reaction of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
N-oxides: Formed through oxidation.
Alcohols: Formed through reduction of the oxo group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinecarboxylic acid, 1-[2-(dimethylamino)ethyl]-5-oxo-, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminoethyl group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the dimethylaminoethyl and oxo groups.
Proline: A naturally occurring amino acid with a similar pyrrolidine ring but different substituents.
N-Methylpyrrolidine: Contains a methyl group instead of the dimethylaminoethyl group.
Uniqueness
3-Pyrrolidinecarboxylic acid, 1-[2-(dimethylamino)ethyl]-5-oxo-, monohydrochloride is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the dimethylaminoethyl group enhances its solubility and interaction with biological targets, while the oxo group provides additional sites for chemical modification.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-5-oxopyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3.ClH/c1-10(2)3-4-11-6-7(9(13)14)5-8(11)12;/h7H,3-6H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUSPBHAJQNFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CC(CC1=O)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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